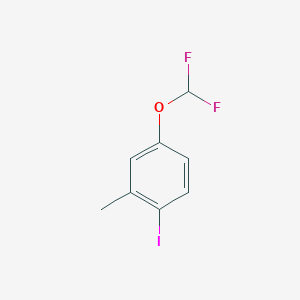

5-(Difluoromethoxy)-2-iodotoluene

Übersicht

Beschreibung

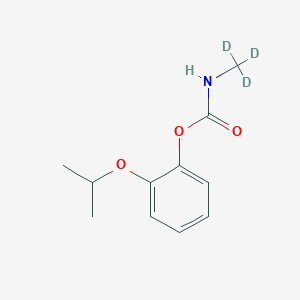

“5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole” is a chemical compound used in the synthesis of pantoprazole, a drug for treating gastroesophageal reflux disease and gastrointestinal disorders . It has an empirical formula of C8H6F2N2OS and a molecular weight of 216.21 .

Synthesis Analysis

The synthesis of “5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole” involves reacting 4-difluoromethoxy-o-phenylenediamine with alkali and carbon disulfide in a water solvent . The reaction conditions of two stages, namely a condensation reaction stage and a cyclization reaction stage, are controlled .

Molecular Structure Analysis

The molecular structure of “5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole” is characterized by its benzimidazole core, which can be substituted at various positions to alter its chemical and physical properties. The introduction of a difluoromethoxy group at the 5-position significantly impacts the compound’s reactivity and interaction with biological targets.

Physical And Chemical Properties Analysis

“5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole” is readily soluble in water and ethyl alcohol . Its identification is confirmed by infrared absorption spectrophotometry, as well as by a positive reaction to sodium ion .

Wissenschaftliche Forschungsanwendungen

Functionalization and Synthesis

5-(Difluoromethoxy)-2-iodotoluene is a compound that has been explored for its utility in various synthesis and functionalization processes in organic chemistry. Notably, it serves as a precursor or a reagent for introducing difluoromethoxy groups into organic molecules, enhancing their properties or enabling further chemical transformations. For example, it has been utilized in the α-Oxygen Functionalization of β-Dicarbonyl Compounds, where the compound, along with different oxygen-containing nucleophiles, facilitated the introduction of various oxygen functionalities under mild conditions. These transformations are crucial for modifying the chemical structure and properties of β-dicarbonyl compounds for potential applications in pharmaceuticals, agrochemicals, and materials science (Yu, Tian, & Zhang, 2010).

Catalysis and Halogenation

The compound has also been instrumental in catalysis and halogenation reactions, demonstrating broad functional group tolerance and enabling efficient synthesis pathways. In the context of Catalytic Difluorination of Olefins , it has been used as a catalyst to generate vicinal difluoride moieties from simple olefins, a reaction with significant implications for developing fluorinated organic molecules with enhanced biological activity or material properties. This method is noted for its inexpensive and broad applicability, allowing for the direct functionalization of olefins without pre-functionalization steps (Molnár & Gilmour, 2016).

Fluorination Techniques

Furthermore, this compound has played a significant role in Fluorination Techniques , where its derivatives have been used to achieve selective fluorination of alkenes. This includes the development of methods for vic-difluorination, fluorinative ring contraction, and fluorocyclization reactions, showcasing the versatility of hypervalent iodine chemistry in introducing fluorine atoms into organic substrates. Such reactions are pivotal for the synthesis of fluorinated analogs of bioactive compounds, potentially leading to drugs with improved pharmacokinetic properties (Sawaguchi, Hara, & Yoneda, 2000).

Safety and Hazards

Eigenschaften

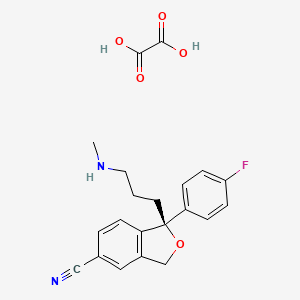

IUPAC Name |

4-(difluoromethoxy)-1-iodo-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2IO/c1-5-4-6(12-8(9)10)2-3-7(5)11/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQHRGRBXBNHJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium;2-[N-(2-methoxyethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate](/img/structure/B1435956.png)

![3-Chloro-2-[2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B1435960.png)

![3-Chloro-2-[2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B1435963.png)

![5-(Cyclobutylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1435964.png)

![N,N'-[(4-Amino-1,2-phenylene)bis(oxyethane-2,1-diyl)]diacetamide hydrochloride](/img/structure/B1435969.png)

![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride](/img/structure/B1435971.png)